N-(4-acetamidophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide
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Description
N-(4-acetamidophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H21N7O2S and its molecular weight is 471.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A series of derivatives similar to the specified compound have been synthesized with the intention of evaluating their antimicrobial properties. For instance, Baviskar et al. (2013) synthesized a new series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives and assessed their in vitro antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents [Baviskar, B. A., Khadabadi, S. S., & Deore, S. (2013)].
Antiviral and Virucidal Activity
Further extending the application to antiviral research, Wujec et al. (2011) synthesized 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives, demonstrating their antiviral and virucidal activities against human adenovirus and ECHO-9 virus, underscoring their potential in antiviral therapy [Wujec, M., Plech, T., Siwek, A., Rajtar, B., & Polz-Dacewicz, M. (2011)].
Structural and Chemical Analysis
The structural and chemical characteristics of similar compounds have been thoroughly analyzed to understand their interactions and stability. For example, Subasri et al. (2016) explored the crystal structures of related sulfanyl acetamides, providing insights into their molecular conformations and potential for forming stable compounds suitable for further pharmaceutical applications [Subasri, S., Timiri, A., Barji, N. S., Jayaprakash, V., Vijayan, V., & Velmurugan, D. (2016)].
Pharmacological Evaluation
Shukla et al. (2012) conducted pharmacological evaluations on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to the specified chemical structure, as glutaminase inhibitors. These studies provide valuable data on their potential therapeutic applications, including cancer treatment by inhibiting glutaminase to attenuate the growth of tumor cells in vitro and in mouse models [Shukla, K., Ferraris, D., Thomas, A., Stathis, M., Duvall, B. R., Delahanty, G., Alt, J., Rais, R., Rojas, C., Gao, P., Xiang, Y., Dang, C., Slusher, B., & Tsukamoto, T. (2012)].
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2S/c1-15-3-5-17(6-4-15)20-13-21-23-27-28-24(30(23)11-12-31(21)29-20)34-14-22(33)26-19-9-7-18(8-10-19)25-16(2)32/h3-12,20-21,23,27,29H,13-14H2,1-2H3,(H,25,32)(H,26,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYISKZCQLQCWSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC(=O)NC5=CC=C(C=C5)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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